molecular formula C19H30O3 B074346 (3alpha)-3,17-Dihydroxyandrostan-11-one CAS No. 1158-94-7

(3alpha)-3,17-Dihydroxyandrostan-11-one

Cat. No.: B074346
CAS No.: 1158-94-7
M. Wt: 306.4 g/mol
InChI Key: CEMLAYQDMWFPDU-HFQGOHIKSA-N
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Description

(3alpha)-3,17-Dihydroxyandrostan-11-one is a steroid hormone and a metabolite of androgens like dihydrotestosterone. It is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-3,17-Dihydroxyandrostan-11-one typically involves multiple steps starting from simpler steroid precursors. One common route involves the reduction of androstenedione to produce the desired dihydroxy compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including microbial transformation of steroid precursors. This method leverages the enzymatic activity of specific microorganisms to achieve the desired hydroxylation at the 3 and 17 positions .

Chemical Reactions Analysis

Types of Reactions

(3alpha)-3,17-Dihydroxyandrostan-11-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized forms.

    Reduction: Further reduction to more saturated forms.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the original compound .

Scientific Research Applications

(3alpha)-3,17-Dihydroxyandrostan-11-one has been extensively studied for its applications in:

    Chemistry: As a precursor in the synthesis of other steroidal compounds.

    Biology: Understanding its role in androgen metabolism and its effects on cellular processes.

    Medicine: Potential therapeutic uses in treating conditions related to androgen deficiency or imbalance.

    Industry: Used in the production of steroid-based pharmaceuticals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3alpha,11beta-Dihydroxy-5alpha-androstane-17-one
  • 5alpha-Androstane-3alpha,17beta-diol
  • 3beta-Androstanediol

Uniqueness

(3alpha)-3,17-Dihydroxyandrostan-11-one is unique due to its specific hydroxylation pattern and its role as a neurosteroid. It has distinct biological activities compared to its isomers and other similar compounds, particularly in its interaction with androgen and estrogen receptors .

Properties

IUPAC Name

(3R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11?,12-,13?,14?,16?,17?,18?,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMLAYQDMWFPDU-HFQGOHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639962
Record name (3alpha)-3,17-Dihydroxyandrostan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158-94-7
Record name (3alpha)-3,17-Dihydroxyandrostan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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